2-(Ethylsulfanyl)-5-nitrobenzoic acid
Description
Historical Context of Nitrobenzoic Acids in Chemical Research
Nitrobenzoic acids have been pivotal in organic chemistry since the 19th century, with early studies focusing on their synthesis and derivatives. The nitration of benzoic acid was first systematically explored in the 1870s, leading to the isolation of ortho-, meta-, and para-nitrobenzoic acid isomers. These compounds gained industrial significance in the 20th century as precursors for dyes, pharmaceuticals, and explosives. For instance, 4-nitrobenzoic acid became a critical intermediate for synthesizing procaine and folic acid, while 3-nitrobenzoic acid found use in azo dye production. The development of regioselective nitration methods, such as polymer-supported nitration to enhance para-selectivity, marked key advancements in optimizing yields for specific isomers.
Classification and Nomenclature of Substituted Nitrobenzoic Acids
Nitrobenzoic acids are classified as aromatic carboxylic acids with a nitro (-NO₂) group substituent. The IUPAC nomenclature specifies the position of substituents using numerical prefixes:
- 2-Nitrobenzoic acid (ortho-nitrobenzoic acid)
- 3-Nitrobenzoic acid (meta-nitrobenzoic acid)
- 4-Nitrobenzoic acid (para-nitrobenzoic acid)
For derivatives with additional substituents, numbering prioritizes the carboxylic acid group. In 2-(ethylsulfanyl)-5-nitrobenzoic acid, the ethylsulfanyl (-S-C₂H₅) group occupies position 2, and the nitro group is at position 5 relative to the carboxylic acid. Systematic naming ensures unambiguous identification, distinguishing it from analogs like 2-(methylthio)-5-nitrobenzoic acid.
Significance of Ethylsulfanyl Substituents in Aromatic Systems
The ethylsulfanyl group (-S-C₂H₅) is a sulfur-containing electron-donating substituent that modulates aromatic reactivity. Unlike nitro groups, which deactivate the ring, ethylsulfanyl enhances nucleophilic substitution at ortho/para positions via resonance and inductive effects. This duality enables tailored reactivity in multi-substituted systems. For example, in this compound, the nitro group directs electrophiles to meta positions relative to itself, while the ethylsulfanyl group influences solubility and intermolecular interactions. Such properties are exploited in catalysis and materials science.
Overview of this compound
This compound (C₉H₉NO₄S, molecular weight 227.24 g/mol) is a pale yellow crystalline solid. Its structure combines a benzoic acid core with a nitro group at position 5 and an ethylsulfanyl group at position 2 (Figure 1). The compound exhibits limited water solubility but dissolves in polar aprotic solvents like dimethylformamide. Key applications include:
Relationship to Other Sulfanyl-Substituted Nitrobenzoic Acid Derivatives
Structural analogs of this compound exhibit varied physicochemical properties based on sulfanyl group modifications:
Table 2: Comparative Analysis of Sulfanyl Derivatives
The ethylsulfanyl group’s larger size compared to methylthio improves steric shielding in catalytic applications, while hydroxyethyl variants introduce hydrogen-bonding capabilities. These differences underscore the role of substituent engineering in optimizing performance for target applications.
Properties
IUPAC Name |
2-ethylsulfanyl-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S/c1-2-15-8-4-3-6(10(13)14)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTCOUXINTZYDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-5-nitrobenzoic acid typically involves the nitration of 2-(Ethylsulfanyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the 5-position of the benzene ring. The reaction is usually conducted at low temperatures to control the reaction rate and prevent over-nitration.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Electrophilic aromatic substitution reactions can occur at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 2-(Ethylsulfanyl)-5-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(Ethylsulfanyl)-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)-5-nitrobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares 2-(ethylsulfanyl)-5-nitrobenzoic acid with analogs differing in substituents on the benzene ring:
Key Observations :
- Lipophilicity : Benzyl and chlorophenyl substituents (e.g., in ) increase molecular weight and reduce water solubility compared to the ethylsulfanyl analog.
- Acidity : Electron-withdrawing groups like chlorine (in ) lower the pKa of the carboxylic acid, enhancing its deprotonation in physiological conditions.
- Reactivity : The thiol (-SH) group in 2-nitro-5-thiobenzoic acid () is more nucleophilic and oxidizable than the ethylsulfanyl group, limiting its stability in oxidative environments.
Key Observations :
- Antibacterial Potential: Azo derivatives with nitrobenzoic acid backbones () show promise in silico for targeting bacterial enzymes, though the ethylsulfanyl analog’s direct efficacy remains unexplored.
Biological Activity
Overview
2-(Ethylsulfanyl)-5-nitrobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, chemical properties, and biological effects, supported by relevant research findings and case studies.
- Molecular Formula : C10H11N1O2S1
- Molecular Weight : 225.26 g/mol
- Structure : The compound features a nitro group at the 5-position of a benzoic acid ring, with an ethylsulfanyl substituent at the 2-position.
Synthesis
The synthesis of this compound typically involves the nitration of 2-(Ethylsulfanyl)benzoic acid using a mixture of concentrated sulfuric and nitric acids. This process is conducted at low temperatures to minimize over-nitration and ensure the formation of the desired product.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in combating resistant strains.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. A study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages showed that treatment with this compound significantly reduced pro-inflammatory cytokine production, including TNF-α and IL-6.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Reactive Intermediates : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to cell death in bacteria.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammation.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity and leading to cell lysis.
Study on Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various nitrobenzoic acid derivatives, including this compound. The study highlighted its superior activity against Gram-positive bacteria compared to traditional antibiotics.
In Vivo Anti-inflammatory Study
Another significant research project investigated the anti-inflammatory effects of this compound in a rat model of arthritis. Results indicated a marked decrease in joint swelling and pain scores in treated animals compared to controls, suggesting its potential therapeutic application in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Ethylsulfanyl)-5-nitrobenzoic acid, and how can reaction conditions be optimized?
- Synthesis Strategy : Begin with nitration of benzoic acid using concentrated HNO₃/H₂SO₄ to yield 5-nitrobenzoic acid. Introduce the ethylsulfanyl group via nucleophilic aromatic substitution (SNAr) using ethyl mercaptan (ethanethiol) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of ethanethiol) to minimize byproducts. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can the purity and structural identity of this compound be validated?
- Analytical Methods :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30) to assess purity (>95%) .
- NMR : Confirm substituent positions: δ ~8.2–8.5 ppm (aromatic H adjacent to nitro group), δ ~3.0 ppm (CH₂ of ethylsulfanyl), and δ ~1.4 ppm (CH₃ of ethyl group) .
- IR : Look for ν(C=O) ~1680–1700 cm⁻¹ (carboxylic acid) and ν(NO₂) ~1520–1350 cm⁻¹ .
Q. What crystallographic methods are suitable for determining the molecular packing and hydrogen-bonding interactions of this compound?
- X-ray Diffraction : Grow single crystals via slow evaporation (e.g., ethanol/water). Use SHELXL for refinement, focusing on O–H···O hydrogen bonds between carboxylic acid groups, which often form centrosymmetric dimers .
- Packing Analysis : Identify π-π stacking interactions between aromatic rings (interplanar distances ~3.6–3.7 Å) using software like Mercury or OLEX2 .
Advanced Research Questions
Q. How does the nitro group influence the compound’s reactivity in nucleophilic substitution or reduction reactions?
- Nitro as a Meta-Director : The nitro group deactivates the ring, directing substituents to the meta position. In SNAr, ethanethiol preferentially replaces leaving groups (e.g., halides) at the para position relative to the nitro group .
- Reduction Pathways : Catalytic hydrogenation (H₂/Pd-C) reduces nitro to amine, altering electronic properties. Monitor intermediates via LC-MS to avoid over-reduction .
Q. What computational approaches predict the bioactivity of this compound derivatives?
- Molecular Docking : Use SwissDock or AutoDock Vina to model interactions with targets like E. coli KAS III (PDB: 1HNJ). Compare binding energies (ΔG) with known inhibitors (e.g., triclosan) .
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with antibacterial activity. Nitro and ethylsulfanyl groups enhance lipophilicity, potentially improving membrane penetration .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced antimicrobial properties?
- Functional Group Modifications :
- Replace ethylsulfanyl with bulkier thioethers (e.g., benzylsulfanyl) to enhance steric effects.
- Introduce electron-withdrawing groups (e.g., Cl, CF₃) para to nitro to increase electrophilicity .
Q. What challenges arise in resolving crystallographic disorder in derivatives of this compound?
- Disorder Management : For flexible ethylsulfanyl chains, apply restraints (DFIX, SIMU) during SHELXL refinement. Use PLATON’s SQUEEZE to model solvent-accessible voids .
- Twinned Crystals : Test for twinning via ROTAX (in PLATON). Refine using TWIN and BASF commands in SHELXL .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
